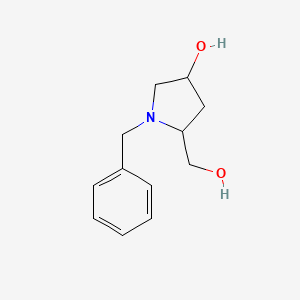

1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

Description

Significance of the Pyrrolidine (B122466) Scaffold in Modern Chemical Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and natural product synthesis. jwpharmlab.com Its prevalence stems from a combination of desirable properties. The non-planar, puckered conformation of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. nih.gov Furthermore, the nitrogen atom within the ring can act as a key hydrogen bond acceptor or a point for further functionalization.

The pyrrolidine nucleus is a core component of numerous FDA-approved drugs, highlighting its therapeutic relevance. jwpharmlab.com It is also found in a wide range of alkaloids, a class of naturally occurring compounds with diverse and potent biological activities. The inherent chirality of many naturally occurring pyrrolidine derivatives, such as the amino acid L-proline, has made them attractive starting materials for asymmetric synthesis.

Importance of Functionalized Pyrrolidines as Chiral Building Blocks and Intermediates

The true synthetic utility of the pyrrolidine scaffold is realized through its functionalization. The introduction of substituents at various positions on the ring transforms the simple heterocycle into a powerful chiral building block. These functional groups serve as handles for subsequent chemical transformations, allowing for the elaboration of the pyrrolidine core into more complex molecular architectures.

Chiral polysubstituted pyrrolidines are instrumental as intermediates in the synthesis of a wide array of pharmaceuticals and natural products. For instance, they are key components in the synthesis of antiviral agents, enzyme inhibitors, and central nervous system drugs. mdpi.com The stereochemistry of the substituents on the pyrrolidine ring is often critical for the biological activity of the final target molecule, making the stereoselective synthesis of these intermediates a key challenge and an active area of research in organic chemistry.

Overview of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol as a Key Synthetic Target and Scaffold

This compound is a prime example of a highly valuable, functionalized pyrrolidine. This compound features three key functional groups: a benzyl (B1604629) group on the nitrogen, a hydroxyl group at the 3-position, and a hydroxymethyl group at the 5-position. Each of these groups plays a specific role in its utility as a synthetic intermediate.

The benzyl group serves as a common protecting group for the nitrogen atom, which can be readily removed under various conditions. The two hydroxyl groups, at positions 3 and 5, offer multiple points for further chemical modification. Their relative stereochemistry (cis or trans) provides a defined three-dimensional structure that can be exploited in asymmetric synthesis.

The presence of these multiple functionalities in a stereochemically defined manner makes this compound a sought-after intermediate for the synthesis of complex nitrogen-containing molecules. Its different stereoisomers, such as (3R,5R), (3S,5S), (3R,5S), and (3S,5R), provide access to a range of stereochemically diverse target molecules.

Below is a table summarizing the different stereoisomers of this compound with their corresponding CAS numbers.

| Stereoisomer | CAS Number |

| (3R,5R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | 635299-91-1 |

| (3S,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | Not readily available |

| (3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | 107746-25-8 |

| (3S,5R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | 635299-90-0 |

Historical Development of Research on this Compound and Related Analogs

The development of synthetic routes to chiral pyrrolidines has a rich history, evolving from the use of naturally occurring starting materials to the advent of sophisticated asymmetric catalytic methods. Early approaches often relied on the "chiral pool," utilizing readily available and enantiomerically pure natural products like amino acids (e.g., L-proline and L-hydroxyproline) and tartaric acid as starting materials. nih.gov These methods provided access to a variety of functionalized pyrrolidines, but were often limited by the inherent stereochemistry of the starting material.

A significant advancement in the synthesis of N-substituted 3-hydroxypyrrolidines involved the condensation of natural malic acid with amines like benzylamine (B48309), followed by a reduction step. google.com This approach offered a more direct route to these valuable intermediates. Similarly, glutamic acid has also been utilized as a starting material for the synthesis of chiral N-benzyl-3-hydroxypyrrolidines. google.com

The quest for greater efficiency and stereochemical control led to the development of asymmetric catalytic methods. These modern techniques, including organocatalysis and transition-metal catalysis, have enabled the synthesis of a wide range of polysubstituted pyrrolidines with high levels of enantioselectivity and diastereoselectivity. mdpi.com These methods often involve the construction of the pyrrolidine ring from acyclic precursors, offering greater flexibility and access to a broader range of stereoisomers. While specific historical milestones for the synthesis of this compound are not extensively documented in dedicated reviews, its development is intrinsically linked to the broader evolution of synthetic strategies for chiral functionalized pyrrolidines.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZNWUQCOLGFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 5 Hydroxymethyl Pyrrolidin 3 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol due to the direct influence of stereoisomerism on biological activity. Methodologies to achieve this control are diverse, ranging from asymmetric catalysis to the use of naturally occurring chiral precursors.

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. mdpi.com Both organocatalysis and metal-based catalysis have been instrumental in developing routes to functionalized pyrrolidinols, offering direct access to optically active products from prochiral starting materials. researchgate.netdoaj.org

Organocatalysis, particularly using proline and its derivatives, facilitates a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the construction of substituted pyrrolidines. researchgate.net For instance, the asymmetric Michael addition of aldehydes to nitroalkenes, catalyzed by diarylprolinol silyl (B83357) ethers, can generate chiral γ-nitro aldehydes. These intermediates can then undergo reductive cyclization to form stereochemically defined 3,4-disubstituted pyrrolidines, a strategy adaptable to the synthesis of the target molecule. researchgate.net

Metal-catalyzed reactions offer complementary strategies. Chiral iridium catalysts, for example, have been used in the asymmetric tandem coupling of meso-diols with aldehydes. researchgate.net This hydrogen-borrowing catalysis enables the direct formation of enantioenriched cyclic compounds. While not yet applied directly to this compound, this methodology represents a potential pathway for its stereocontrolled synthesis.

Table 1: Asymmetric Catalytic Approaches to Chiral Pyrrolidine (B122466) Scaffolds

| Catalyst Type | Reaction | Key Features | Potential Application to Target Compound |

|---|---|---|---|

| Diarylprolinol Silyl Ether | Asymmetric Michael Addition | High enantioselectivity for γ-nitro carbonyl compounds. | Synthesis of a chiral precursor that can be cyclized and functionalized. |

| Chiral Iridium Complex | Hydrogen Borrowing Catalysis | Enantioselective cyclization of diols. | Direct asymmetric synthesis from an appropriate amino-diol precursor. |

| Chiral Phosphoric Acid | Intramolecular Michael Cyclization | High enantioselectivity in the formation of pyrrolidine rings. | Cyclization of a linear amino-diene precursor to form the core structure. whiterose.ac.uk |

Chiral Pool Synthesis Routes from Natural Precursors

The use of readily available, enantiomerically pure natural products as starting materials, known as chiral pool synthesis, is a classic and effective strategy. Amino acids and carbohydrates are common precursors for pyrrolidine synthesis.

L-Glutamic acid has been used as a starting point for the practical synthesis of (3S)-pyrrolidinol. scilit.com This approach establishes the stereocenter at C3, which can be adapted to synthesize specific stereoisomers of the target compound. Similarly, D-mannitol, a sugar alcohol, served as the chiral precursor in an asymmetric synthesis of (3R,5R)-β-hydroxypiperazic acid, a related heterocyclic compound. This route demonstrates the utility of carbohydrate-derived synthons for controlling multiple stereocenters. nsf.gov

Another powerful chiral precursor is serine, which naturally contains a hydroxymethyl group. beilstein-journals.org Its inherent chirality can direct the stereochemical outcome of subsequent reactions. For example, D-serine can be converted into Garner's aldehyde, a versatile intermediate for the synthesis of complex molecules. This aldehyde can undergo stereoselective additions and cyclizations to build the desired pyrrolidine ring with the hydroxymethyl group at C5. beilstein-journals.org Tartaric acid is another valuable chiral pool starting material, from which key synthons for pyrrolidine-based organocatalysts have been prepared, showcasing its utility in establishing the 1,2-diol stereochemistry. mdpi.com

Table 2: Chiral Pool Precursors for Pyrrolidinol Synthesis

| Natural Precursor | Key Intermediate | Stereocenters Controlled | Reference Example |

|---|---|---|---|

| L-Glutamic Acid | Pyroglutamic Acid | C5 | Synthesis of (3S)-pyrrolidinol derivatives. scilit.com |

| D-Serine | Garner's Aldehyde | C5 | Synthesis of various nitrogen heterocycles. beilstein-journals.org |

| D-Mannitol | D-Mannitol diacetonide | C3, C4, C5 | Synthesis of complex polyhydroxylated heterocycles. nsf.gov |

| L- or D-Tartaric Acid | Dioxane dicarboxylate | C3, C4 | Preparation of chiral pyrrolidine-based organocatalysts. mdpi.com |

Biocatalytic Pathways for Stereocontrol

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for establishing stereocenters. Enzymes can operate under mild conditions and often provide exquisite control over enantioselectivity.

A notable development is the use of engineered cytochrome P411 enzymes to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.edu This "new-to-nature" enzymatic reaction allows for the direct formation of the pyrrolidine ring with good enantioselectivity and catalytic efficiency. By designing a substrate with an azide (B81097) at one end of a carbon chain and a benzyl (B1604629) protecting group, this method could theoretically be adapted to synthesize chiral N-benzyl pyrrolidines. The stereoselectivity is controlled by the enzyme's active site, which can be further optimized through directed evolution. nih.govcaltech.edu

Another innovative approach combines photochemistry with enzymatic catalysis. A one-pot photoenzymatic route has been developed for the synthesis of chiral N-Boc-3-hydroxypyrrolidine. This method involves a photochemical oxyfunctionalization to introduce a carbonyl group, followed by a stereoselective enzymatic reduction or transamination to produce the chiral alcohol or amine.

Table 3: Biocatalytic Methods for Chiral Pyrrolidine Synthesis

| Enzyme/System | Reaction Type | Key Advantages | Substrate Scope |

|---|---|---|---|

| Engineered Cytochrome P411 | Intramolecular C-H Amination | High enantioselectivity, direct C-H functionalization. nih.govcaltech.edu | Organic azides leading to pyrrolidines. nih.govcaltech.edu |

| Photoredox/Ene-Reductase | Photoenzymatic Hydroamination | Mild conditions, high stereoselectivity. | Olefins to form cyclic amines. |

| Carbonyl Reductase/Transaminase | Ketone Reduction/Transamination | Access to both enantiomers of alcohols/amines, >99% ee. | Cyclic ketones (e.g., N-Boc-pyrrolidin-3-one). |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the pyrrolidine ring from acyclic precursors.

Radical Cyclization: 5-exo-trig radical cyclizations are a reliable method for forming five-membered rings. diva-portal.orgdiva-portal.org For the synthesis of pyrrolidin-3-ols, an acyclic precursor such as a 5-phenylseleno-3-aza-pentanal can be subjected to tin-mediated radical cyclization. diva-portal.org The stereoselectivity of these cyclizations can often be controlled by the substituents on the acyclic chain, with the potential to generate specific diastereomers of 3,5-disubstituted pyrrolidinols. whiterose.ac.uk

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is one of the most versatile methods for pyrrolidine synthesis. wikipedia.org This reaction can be performed intramolecularly or as a multi-component reaction. nih.gov For the target molecule, an azomethine ylide generated from benzylamine (B48309) and an appropriate aldehyde can react with an alkene bearing a hydroxymethyl group precursor. The stereochemical outcome of these reactions can be highly controlled, leading to densely functionalized pyrrolidines. researchgate.netresearchgate.net

Enyne Metathesis: Ring-closing enyne metathesis (RCEM) is a powerful, atom-economical method for constructing cyclic dienes. This strategy can be applied to the synthesis of pyrrolidine derivatives from acyclic enyne precursors containing a nitrogen atom. The resulting diene functionality offers a handle for further synthetic transformations, such as introducing the hydroxyl group at the C3 position via dihydroxylation or epoxidation followed by ring-opening.

Novel and Convergent Synthetic Routes

Convergent strategies, particularly those involving multi-component reactions, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

Multi-component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) construct complex molecules in a single step from three or more starting materials, avoiding the isolation of intermediates. nih.govnih.govrsc.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that has been utilized to create libraries of 1-benzyl-pyrrolidin-3-ol analogues. researchgate.netnih.govnih.gov In a typical setup, an amine (1-(2-aminobenzyl)pyrrolidin-3-ol), a carbonyl compound (aldehyde), a carboxylic acid, and an isocyanide are combined to rapidly assemble a complex product. researchgate.net By choosing starting materials that contain the necessary functional groups, this reaction can be adapted to directly synthesize derivatives of this compound. The inherent diversity of MCRs makes them particularly suitable for generating libraries of related compounds for biological screening. researchgate.net

Another example is the silver(I)-catalyzed asymmetric [C+NC+CC] coupling process, which provides access to highly functionalized pyrrolidines in a single step. nih.gov These reactions demonstrate the power of MCRs to construct multiple stereocenters with good diastereoselectivity in one pot. nih.gov

Table 4: Multi-component Reaction for Pyrrolidine Synthesis

| MCR Type | Components | Key Features | Resulting Scaffold |

|---|---|---|---|

| Ugi-4CR | Amine, Aldehyde, Carboxylic Acid, Isocyanide | High diversity, convergent, atom-economical. researchgate.netnih.gov | α-Acylamino carboxamide backbone, adaptable to pyrrolidine analogues. researchgate.net |

| TiCl₄-catalyzed MCR | Dihydrofuran, Imino ester, Silane (B1218182) | High diastereoselectivity, three stereocenters formed. nih.gov | Polysubstituted pyrrolidines. nih.gov |

| [3+2] Cycloaddition | Isatin, Benzylamine, Benzylideneacetone | High yields, good regioselectivity. researchgate.net | Spiro-pyrrolidine-oxindoles. researchgate.net |

Cascade and Tandem Reactions

One notable approach involves the diastereoselective synthesis of substituted pyrrolidines through asymmetric multicomponent reactions. For instance, the reaction of an optically active phenyldihydrofuran with an N-tosyl imino ester and a silane reagent can construct up to three stereogenic centers in a single operation. This methodology, while not directly yielding the target compound, demonstrates the potential of cascade reactions to create highly functionalized pyrrolidine rings with excellent stereocontrol.

Another relevant strategy is the tandem synthesis of pyrrolidine derivatives from propargylic alcohols. This method can be stereodivergent, meaning the stereochemical outcome can be controlled by the choice of protecting groups on the nitrogen atom. Such tandem processes, often catalyzed by transition metals, can involve intramolecular hydroamination followed by reduction or other transformations to afford polysubstituted pyrrolidines. The application of these principles could conceivably be adapted for the synthesis of this compound by selecting appropriate starting materials.

Green Chemistry Approaches (e.g., solvent-free, atom-economic methodologies)

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly influencing the synthesis of pharmaceutical intermediates. In the context of this compound, several green approaches are noteworthy.

Biocatalysis: A significant advancement in the green synthesis of chiral pyrrolidines involves the use of engineered enzymes. scientific.net Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing intramolecular C-H amination of organic azides to form chiral pyrrolidines with high enantioselectivity. scientific.net This biocatalytic approach operates under mild conditions and avoids the use of toxic reagents and heavy metals, aligning perfectly with green chemistry principles. While a direct application to this compound is yet to be reported, the versatility of these engineered enzymes suggests their potential in synthesizing a wide range of chiral pyrrolidine derivatives.

Atom Economy: Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. google.comresearchgate.netnih.gov For the synthesis of this compound, choosing reactions with high atom economy is crucial for sustainable production. Cycloaddition reactions, for example, are inherently atom-economical as they involve the formation of a cyclic product from the combination of two or more unsaturated molecules without the loss of any atoms.

Solvent-Free and Alternative Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids is a key area of green chemistry. For instance, an improved synthesis of (S)-1-benzyl-3-pyrrolidinol has been developed via a melting reaction between L-malic acid and benzylamine without the use of any solvent. This approach not only reduces solvent waste but can also lead to higher reaction rates and easier product isolation.

Precursor Selection and Derivation Strategies

The choice of starting materials is a critical factor in the synthesis of chiral molecules like this compound. Utilizing precursors from the "chiral pool" – readily available, enantiomerically pure natural products – is a common and effective strategy.

From Proline and Hydroxyproline: Proline and 4-hydroxyproline (B1632879) are abundant and relatively inexpensive chiral building blocks that are frequently employed in the synthesis of pyrrolidine-containing pharmaceuticals. The synthesis of various pyrrolidine derivatives often begins with these cyclic amino acids, which already possess the desired pyrrolidine core and stereochemistry. Derivatization strategies typically involve protection of the amine and carboxylic acid groups, followed by modification of the ring substituents.

From Malic Acid: Natural L-malic acid is another valuable chiral precursor. The synthesis of (S)-1-benzyl-3-pyrrolidinol has been achieved through the condensation of L-malic acid with benzylamine. This approach leverages the inherent chirality of malic acid to establish the stereocenter in the final product.

From Natural Alkaloids: Naturally occurring alkaloids can also serve as starting materials. For example, the alkaloid vasicine, which can be isolated from the medicinal plant Adhatoda vasica, has been used as a precursor for the synthesis of optically active N-benzyl-3-hydroxypyrrolidine. This strategy takes advantage of the complex, pre-existing chiral scaffold of the natural product.

| Precursor | Type | Rationale for Selection |

| L-Proline | Chiral Pool (Amino Acid) | Readily available, contains the pyrrolidine ring, and has a defined stereocenter. |

| L-4-Hydroxyproline | Chiral Pool (Amino Acid) | Provides a functionalized pyrrolidine ring with a hydroxyl group, offering a handle for further modifications. |

| L-Malic Acid | Chiral Pool (Carboxylic Acid) | Inexpensive, enantiomerically pure, and can be used to construct the pyrrolidine ring with stereochemical control. |

| Vasicine | Natural Alkaloid | A complex chiral molecule that can be chemically transformed into the desired pyrrolidine structure. |

Process Optimization for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its analogs, several key aspects of process optimization have been explored.

Solvent-Free Reactions: As mentioned in the context of green chemistry, eliminating solvents can significantly improve the scalability of a process by reducing waste, simplifying purification, and potentially lowering energy consumption. The solvent-free melting reaction of L-malic acid and benzylamine is a prime example of a process optimization that is beneficial for large-scale production.

Chromatography-Free Purification: Chromatographic purification is often a bottleneck in large-scale synthesis due to its high cost, solvent consumption, and time-consuming nature. Developing processes that yield products of high purity directly from the reaction mixture or through simple crystallization is a major goal of process optimization. A practical, multi-kilo scale synthesis of a bicyclic pyrrolidinol has been reported that is entirely chromatography-free, relying on crystallization for purification. This approach is highly desirable for industrial applications.

Reaction Condition Modification: Careful modification of reaction parameters such as temperature, pressure, catalyst loading, and reaction time can have a profound impact on the yield, purity, and safety of a synthesis. For example, in the reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, the use of a sodium borohydride-iodine system in tetrahydrofuran (B95107) was studied and the reaction conditions were modified to improve the process.

| Optimization Strategy | Benefit for Scalable Synthesis | Example |

| Solvent-Free Reaction | Reduced waste, lower cost, simplified workup | Melting reaction of L-malic acid and benzylamine. |

| Chromatography-Free Purification | Reduced cost, lower solvent consumption, increased throughput | Multi-kilo scale synthesis of a bicyclic pyrrolidinol with crystallization-based purification. |

| Reaction Condition Modification | Improved yield, purity, and safety | Optimization of the reduction of a pyrrolidine-2,5-dione intermediate. |

| Telescoping Reactions | Increased efficiency, reduced waste, shorter production time | One-pot synthesis of functionalized pyrrolidines. |

An exploration into the chemical reactivity of this compound reveals a versatile scaffold amenable to a wide array of synthetic transformations. The presence of three distinct functional groups—a primary hydroxyl, a secondary hydroxyl, and a tertiary benzylic amine—allows for targeted modifications, making it a valuable building block in organic synthesis. This article details the specific chemical reactions and derivatizations possible at the hydroxymethyl moiety and the pyrrolidine nitrogen atom.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR spectroscopic data, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol, have not been identified in the surveyed scientific literature. Such data would be crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity of the molecule.

2D NMR Techniques for Connectivity and Stereochemical Assignment

Without access to 2D NMR spectra such as NOESY or ROESY, a definitive assignment of the relative stereochemistry of the substituents on the pyrrolidine (B122466) ring cannot be conclusively made. These techniques are essential for determining through-space correlations between protons, which in turn helps to elucidate the spatial arrangement of the benzyl (B1604629), hydroxymethyl, and hydroxyl groups.

Conformational Analysis via NMR

A detailed conformational analysis of the pyrrolidine ring of this compound is not available. Such an analysis would typically involve the study of coupling constants and NOE data to determine the preferred puckering of the five-membered ring and the orientation of its substituents.

X-ray Crystallography for Absolute Configuration Determination

A crystal structure for this compound has not been deposited in crystallographic databases. Therefore, information regarding its absolute configuration, bond lengths, bond angles, and crystal packing is not available.

Analysis of Intermolecular Interactions in Solid State

Without a crystal structure, it is not possible to analyze the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, that govern the solid-state architecture of this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

While general FT-IR and Raman spectroscopic techniques are standard for identifying functional groups, specific spectra and detailed vibrational band assignments for this compound are not published. A hypothetical analysis would expect to find characteristic bands for O-H stretching (from the alcohol and hydroxymethyl groups), C-H stretching (from the aromatic and aliphatic portions), C-N stretching, and C-O stretching, as well as aromatic ring vibrations. However, without experimental data, a specific data table and detailed discussion cannot be provided.

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity Assessment

There are no published studies on the use of Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for the enantiomeric purity assessment of this compound. These chiroptical techniques are vital for characterizing chiral molecules, but their application to this specific compound has not been documented in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is an indispensable analytical technique for the unambiguous identification and structural elucidation of organic molecules. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound. Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragment ions, HRMS can offer profound insights into its chemical structure.

Despite the utility of this technique, specific HRMS studies detailing the exact mass and fragmentation patterns for this compound are not available in the current body of scientific literature. The characterization of novel compounds or the re-examination of existing ones often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis. While mass spectrometry is a common complementary technique, detailed fragmentation studies are not always performed or published, particularly for compounds that may be synthetic intermediates or part of a larger chemical library.

In the absence of experimental data, a theoretical exact mass can be calculated for the protonated molecule ([M+H]⁺) of this compound (C₁₂H₁₇NO₂). This information is foundational for any future HRMS analysis.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|

A predictive analysis of the fragmentation pathways would be speculative without experimental data. However, based on the structure of this compound, several fragmentation routes could be anticipated in a tandem mass spectrometry (MS/MS) experiment. These would likely involve the cleavage of the benzyl group, loss of the hydroxymethyl group, and ring-opening of the pyrrolidine core. The stability of the resulting carbocations and radical cations would govern the relative abundance of the fragment ions observed.

Future research involving the HRMS analysis of this compound would be beneficial for the unequivocal confirmation of its structure and for providing a reference mass spectrum for future identification purposes in various scientific disciplines.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Studies on 1 Benzyl 5 Hydroxymethyl Pyrrolidin 3 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

No specific studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure and reactivity of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol have been identified. Such studies would be invaluable for understanding the molecule's fundamental properties.

Molecular Orbital Analysis and Reactivity Prediction

A molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. However, no published data on these parameters for this compound could be located.

Spectroscopic Parameter Prediction

Computational methods are often used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. These theoretical predictions, when compared with experimental data, can help confirm the structure of a compound. There are no available computational studies that predict the spectroscopic parameters of this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional conformation of a molecule is critical to its biological activity and physical properties. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule.

Molecular Dynamics Simulations (MD) for Conformational Behavior

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes in different environments. A search of the scientific literature did not yield any studies that have applied MD simulations to this compound.

Potential Energy Surface Mapping

Mapping the potential energy surface allows for the identification of all possible conformations of a molecule and the energy barriers between them. This provides a comprehensive understanding of its conformational preferences. No such mapping has been published for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. This information is vital for optimizing reaction conditions and designing new synthetic routes. There is no available research that computationally models the reaction mechanisms involving this compound.

Transition State Localization and Activation Energy Calculation

Detailed computational studies specifically localizing the transition states and calculating the activation energies for reactions involving this compound are not extensively available in the public domain. However, theoretical studies on structurally related pyrrolidine (B122466) derivatives provide insights into the methodologies used for such calculations. For instance, Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory have been successfully employed to investigate reaction mechanisms and determine activation barriers in similar heterocyclic systems. beilstein-journals.org In one such study on 1,4,5-trisubstituted pyrrolidine-2,3-diones, the potential energy surface was explored to locate transition states, and the activation energy (ΔG≠) for a key transformation was calculated. beilstein-journals.org This approach allows for the determination of the kinetic favorability of different reaction pathways. beilstein-journals.org

Interactive Data Table: Representative Activation Energies in Related Pyrrolidine Systems (Note: This data is illustrative of calculations on related compounds, not on this compound itself.)

| Reaction Step | Phase | Activation Energy (kcal/mol) |

| Tautomerization | Gas | 0.5 |

| Tautomerization | Ethanol (B145695) | 1.0 |

Solvent Effects on Reaction Pathways

The influence of solvents on reaction pathways is a critical aspect of computational chemistry. For pyrrolidine-based compounds, solvent models are used to simulate the effect of the reaction medium on both thermodynamic and kinetic parameters. The polarizable continuum model (PCM) is a common approach to incorporate solvent effects in DFT calculations. For example, in the study of 1,4,5-trisubstituted pyrrolidine-2,3-diones, calculations were performed for both the gas phase and in an ethanol solvent model. beilstein-journals.org The results indicated that the solvent can have a noticeable impact on the relative stability of intermediates and the height of activation barriers. beilstein-journals.org For instance, the energy difference between tautomers and the activation barrier for their interconversion were found to be different in the gas phase compared to the ethanol model, highlighting the role of the solvent in the reaction mechanism. beilstein-journals.org

Ligand-Substrate Interaction Modeling (in a purely chemical/catalytic context)

While specific ligand-substrate interaction models for this compound in a catalytic context are not readily found, the principles of such modeling are well-established. Computational methods are frequently used to understand the non-covalent interactions that govern how a ligand (in this case, a derivative of the target compound could act as a catalyst) binds to a substrate. These models can elucidate the key intermolecular forces, such as hydrogen bonding and van der Waals interactions, that are crucial for catalytic activity and selectivity. DFT calculations are also instrumental in this area for mapping out the potential energy surface of the catalyzed reaction, identifying the most favorable substrate binding modes, and rationalizing the observed stereochemical outcomes.

Applications of 1 Benzyl 5 Hydroxymethyl Pyrrolidin 3 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The inherent chirality and functional group handles of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol make it an attractive starting material for the synthesis of a variety of natural products. The benzyl (B1604629) group provides a stable protecting group for the nitrogen atom, which can be readily removed under various conditions, while the hydroxyl groups at the 3- and 5-positions offer sites for further chemical transformations.

Synthesis of Complex Alkaloids and Heterocycles

The pyrrolidine (B122466) ring is a core component of numerous alkaloids, many of which exhibit significant biological activity. Chiral pyrrolidine derivatives are therefore indispensable in the enantioselective synthesis of these complex natural products. While direct total syntheses employing this compound are not extensively documented in readily available literature, the synthetic strategies employed for analogous structures highlight its potential. For instance, the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids, such as the hyacinthacine family, often relies on chiral pyrrolidine precursors to establish the requisite stereochemistry early in the synthetic sequence. These syntheses frequently involve the elaboration of hydroxyl and hydroxymethyl groups on the pyrrolidine ring to construct the fused bicyclic core of the pyrrolizidine system. The stereochemical information embedded in a chiral starting material like this compound is crucial for controlling the stereochemical outcome of subsequent reactions, thereby enabling the synthesis of a specific stereoisomer of the target alkaloid.

| Alkaloid Class | Core Structure | Relevance of Chiral Pyrrolidine Precursor |

| Pyrrolizidine Alkaloids (e.g., Hyacinthacines) | Pyrrolizidine (fused 5- and 5-membered rings) | Establishes the stereochemistry of the pyrrolidine ring, which is a major part of the final structure. |

| Indolizidine Alkaloids | Indolizidine (fused 6- and 5-membered rings) | The chiral pyrrolidine serves as a template for the construction of the larger bicyclic system. |

| Tropane Alkaloids | Tropane (bridged bicyclic system) | The pyrrolidine ring forms a key part of the bicyclic core, and its stereochemistry dictates the overall shape of the molecule. |

Contribution to Biomimetic Synthesis Strategies

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct complex molecules. wiley-vch.de Many pyrrolidine-containing natural products are biosynthesized from amino acids like proline and ornithine. wiley-vch.de Synthetic strategies that are inspired by these biosynthetic pathways often utilize chiral pyrrolidine derivatives to replicate key intermediates. For example, the biomimetic synthesis of certain pyrrolidine alkaloids involves the condensation of amino acids with sugars, followed by a series of cyclization and rearrangement reactions. researchgate.net A substituted pyrrolidine like this compound can be envisioned as a synthetic equivalent of a cyclized and functionalized proline or ornithine derivative, making it a valuable tool for exploring and validating proposed biosynthetic pathways. By using such a well-defined chiral building block, chemists can investigate the stereochemical course of key bond-forming events in a biomimetic synthesis.

Precursor for Designing Novel Chiral Ligands and Catalysts

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The rigid framework and multiple functional groups of this compound make it an excellent scaffold for the design of such molecules.

Development of Asymmetric Organocatalysts

In recent years, small organic molecules that can catalyze asymmetric reactions have emerged as a powerful alternative to traditional metal-based catalysts. Chiral pyrrolidine derivatives have been at the forefront of this field, with proline and its analogues being among the most successful organocatalysts. The secondary amine of the pyrrolidine ring is key to its catalytic activity, often participating in the formation of enamine or iminium ion intermediates.

The structure of this compound is well-suited for the development of novel organocatalysts. The hydroxyl groups can be functionalized to introduce additional hydrogen-bond donors or steric bulk, which can enhance the stereoselectivity of the catalyzed reaction. For example, pyrrolidine-based organocatalysts have been shown to be highly effective in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. nih.govrsc.org In these reactions, the pyrrolidine nitrogen activates the carbonyl compound by forming an enamine, while other functional groups on the pyrrolidine ring help to control the stereochemical outcome of the carbon-carbon bond formation.

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Michael Addition | Pyrrolidine-based organocatalyst | Aldehydes and Nitroolefins | Up to 97% | Up to 98:2 |

| Michael Addition | Pyrrolidine-based organocatalyst | Ketones and Nitroolefins | Up to 99% | Up to 98:2 |

| Aldol (B89426) Reaction | Prolinamide derivatives | Ketones and Aldehydes | High | Good to Excellent |

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. By using chiral organic ligands, it is possible to create chiral MOFs that can be used for enantioselective separations and catalysis. The functional groups on this compound can be modified to incorporate coordinating moieties, such as carboxylic acids or pyridyl groups, which can then be used to construct MOFs.

A review of the literature indicates that proline and its derivatives have been successfully incorporated into MOFs. rsc.orgbohrium.com These chiral pyrrolidine-functionalized MOFs have shown promise as heterogeneous catalysts for asymmetric reactions. bohrium.comresearchgate.net The porous nature of the MOF allows for the diffusion of substrates to the catalytically active pyrrolidine units, while the rigid framework can impart size and shape selectivity. The incorporation of a chiral building block like this compound into a MOF could lead to new catalytic materials with unique properties and applications in enantioselective synthesis. rsc.orgbohrium.com

Utilization in Multi-Step Total Synthesis Programs

The ultimate test of a chiral building block's utility is its successful application in a multi-step total synthesis of a complex natural product. While specific, completed total syntheses that explicitly start from this compound are not prominently featured in the scientific literature, the strategies employed in the synthesis of related compounds underscore its potential.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis of target molecules often reveals the pyrrolidine core of this compound as a strategic fragment. The primary disconnections typically occur at the C-N and C-O bonds, allowing for the simplification of complex targets into more readily available starting materials.

A common retrosynthetic approach for a target molecule containing the this compound scaffold would involve disconnecting the benzyl group from the nitrogen atom, revealing a secondary amine. Further disconnection of the hydroxymethyl and hydroxyl groups can lead back to simpler, often commercially available, chiral starting materials like 4-hydroxy-L-proline. This amino acid provides a cost-effective entry point to the chiral pyrrolidine ring system.

For instance, the synthesis of the (3R,5S) stereoisomer of this compound can be envisioned from (2S,4R)-4-hydroxyproline. This retrosynthetic pathway highlights the strategic value of utilizing the "chiral pool," where naturally occurring enantiopure compounds serve as foundational starting materials for asymmetric synthesis. The key transformations in the forward synthesis would involve the protection of the amine, reduction of the carboxylic acid to a primary alcohol, and subsequent protection/deprotection steps to yield the desired target.

| Retrosynthetic Disconnection | Corresponding Forward Reaction | Precursor Molecule |

| N-Benzyl bond | Reductive amination or N-benzylation | 5-hydroxymethyl-pyrrolidin-3-ol |

| C-C bond of hydroxymethyl group | Reduction of a carboxylic acid or ester | 1-Benzyl-pyrrolidin-3-ol-5-carboxylic acid |

| Pyrrolidine ring formation | Cyclization strategies (e.g., intramolecular nucleophilic substitution) | Acyclic amino alcohol precursors |

Key Intermediate in Convergent and Linear Syntheses

The bifunctional nature of this compound makes it an ideal intermediate in both convergent and linear synthetic strategies. In these approaches, the pyrrolidinol derivative serves as a central scaffold onto which other molecular fragments are appended.

While specific, named drug syntheses directly employing this compound are not extensively documented in readily available literature, the broader class of chiral pyrrolidinol derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds, including antiviral agents and alkaloids. mdpi.com The pyrrolidine ring is a common structural motif in many pharmaceuticals, and derivatives of 4-hydroxyproline (B1632879), the precursor to our title compound, are frequently used as chiral building blocks. mdpi.com

In a linear synthesis , the functional groups of this compound can be sequentially modified. For example, the primary hydroxyl group can be selectively protected, followed by a reaction at the secondary hydroxyl group, and finally, debenzylation of the nitrogen to allow for further functionalization. This stepwise approach allows for precise control over the construction of the target molecule.

In a convergent synthesis , the pyrrolidinol core can be coupled with other complex molecular fragments. For instance, the hydroxyl groups can be converted into leaving groups for nucleophilic substitution, or the secondary amine (after debenzylation) can participate in amide bond formation or reductive amination to connect different parts of a larger molecule. This approach is often more efficient for the synthesis of complex targets as it allows for the parallel synthesis of different fragments, which are then combined in the later stages. The synthesis of various antiviral drugs, for example, often relies on the coupling of chiral heterocyclic intermediates like substituted pyrrolidines. mdpi.com

Exploration in Materials Chemistry (e.g., as a monomer for specialized polymers)

The presence of two hydroxyl groups and a secondary amine (after potential debenzylation) in this compound makes it an attractive candidate as a monomer for the synthesis of specialized polymers. These functional groups can participate in polymerization reactions to form polyesters, polyurethanes, and polyamides.

The incorporation of this chiral, functionalized monomer into a polymer backbone can impart unique properties to the resulting material. For example, the inherent chirality can be exploited for applications in chiral separations or as a support for asymmetric catalysts. The hydroxyl groups can also serve as points for post-polymerization modification, allowing for the attachment of other functional molecules.

While direct polymerization of this compound is not widely reported, the synthesis of polyurethanes from monomers containing hydroxyl and amine functionalities is a well-established field. researchgate.netmdpi.comutm.my In such a polymerization, the diol functionality of the pyrrolidine derivative would react with a diisocyanate to form the polyurethane backbone. The resulting polymer would possess regularly spaced chiral pyrrolidine units, which could influence its secondary structure and material properties.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

While methods exist for the synthesis of pyrrolidine (B122466) derivatives, a significant future direction lies in developing more efficient, cost-effective, and environmentally benign methodologies for producing 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol. ontosight.ai This involves moving away from traditional synthetic routes that may involve harsh chemicals, high temperatures, or toxic solvents. nih.govresearchgate.net

The application of green chemistry principles is paramount for the future synthesis of pyrrolidine-containing compounds. mdpi.com Researchers are increasingly focused on approaches that reduce environmental impact and improve efficiency. ontosight.ai

Key areas for exploration include:

Biocatalysis : The use of enzymes as catalysts could offer high stereoselectivity under mild reaction conditions, reducing the need for harsh chemicals and high temperatures. ontosight.ai

Aqueous Media Synthesis : Developing synthetic routes that utilize water or water-ethanol mixtures as solvents would significantly improve the environmental profile of the synthesis. researchgate.netrsc.org An efficient, green, and sustainable approach for synthesizing novel polycyclic pyrrolidine-fused spirooxindole compounds has been developed using an EtOH–H₂O solvent system under catalyst-free conditions. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) : This technique can dramatically reduce reaction times from hours to minutes, increase yields, and support the goals of green chemistry. nih.gov For instance, the microwave-assisted synthesis of an oxazolidinone, a related five-membered heterocycle, reduced reaction time from over 12 hours to just 30 minutes. researchgate.net

Heterogeneous Catalysis : Employing reusable catalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, can facilitate easy recovery and reuse of the catalyst, minimizing waste and improving the economic viability of the process. rsc.org

| Approach | Key Advantages | Potential Challenges | Relevant Findings |

|---|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions, reduced chemical waste. ontosight.ai | Enzyme stability, cost, and substrate scope. | Enzymatic transamination has been combined with photocatalysis for chiral pyrrolidine synthesis. nih.gov |

| Aqueous Media Synthesis | Environmentally benign, low cost, improved safety. researchgate.net | Solubility of organic reactants, reaction rates. | Successful catalyst-free synthesis of spirooxindoles in an EtOH-H₂O medium. rsc.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, increased yields, energy efficiency. nih.gov | Scalability, potential for localized overheating. | Reduces synthesis time from >12 hours to 30 minutes in related heterocycles. researchgate.net |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, simplified product purification, reduced waste. rsc.org | Catalyst deactivation, lower activity compared to homogeneous catalysts. | Magnetic nanorods used for stereoselective synthesis of spirocyclic pyrrolidines. rsc.org |

Modern synthetic chemistry is increasingly leveraging light and electricity to drive chemical transformations. Photocatalysis and electrocatalysis represent promising frontiers for the synthesis of this compound, offering novel pathways for bond formation under mild conditions. researchgate.netwisc.edu

Photocatalysis : Visible-light photocatalysis can enable unique cycloaddition reactions to form the pyrrolidine ring. wisc.edu Chemoenzymatic workflows combining photocatalysis with biocatalysis have been developed for the asymmetric synthesis of chiral pyrrolidines, demonstrating a mild and simple route from readily available starting materials. nih.gov This approach could be adapted to generate the specific stereochemistry of this compound.

Electrocatalysis : Electrochemical methods can be used for C-H functionalization and bond formation, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net Transition metal-free electrochemical C(sp³)–H activation is considered a green and sustainable methodology for constructing carbon-heteroatom bonds, which could be applied to pyrrolidine ring formation or functionalization. researchgate.net

Expansion of Derivatization Scope for Novel Chemical Entities

The functional groups present in this compound (two hydroxyl groups and a secondary amine after potential debenzylation) offer multiple handles for derivatization. Future research should focus on exploring these possibilities to create novel chemical entities with unique properties.

Beyond standard esterification, etherification, or N-alkylation reactions, future work could explore less conventional functionalizations of the pyrrolidine core. A promising, environmentally friendly strategy involves the redox-neutral intramolecular hydride transfer process, which avoids the use of metals or strong bases. rsc.org This allows for direct C-H functionalization at the α-position of the nitrogen. rsc.orgrsc.org Applying such a one-pot arylation method to the this compound scaffold could generate a library of novel α-aryl-substituted derivatives. rsc.org

Spirocyclic and fused ring systems are of great interest in drug discovery as they introduce three-dimensional complexity, a desirable trait for improving selectivity and physicochemical properties. thieme-connect.com The pyrrolidine scaffold is a common component in such structures. nih.gov Methodologies for creating these complex architectures often involve multi-component reactions or cycloadditions. rsc.orgnih.gov

Future research could utilize this compound as a key building block in these reactions. For example, the key transformation in one reported synthesis of novel spirocyclic pyrrolidines is a reaction involving an in situ generated N-benzyl azomethine ylide, a reactive intermediate that could potentially be formed from the subject compound's core structure. nih.gov Similarly, Rh(III)-catalyzed [4+1] annulation reactions have been used to create spiro-pyrrolidine derivatives that can undergo further rearrangement to form fused ring systems. thieme-connect.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic methodologies described above, a deeper understanding of reaction kinetics and mechanisms is required. Advanced spectroscopic probes that allow for real-time, in-line monitoring of chemical reactions are essential tools for achieving this. researchgate.netacademie-sciences.fr Techniques such as fiber-optic Near-Infrared (NIR), Mid-Infrared (MIR), Raman, and fluorescence spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without the need for sample extraction. academie-sciences.frmdpi.com

The application of these Process Analytical Technologies (PAT) to the synthesis of this compound could lead to:

Improved Yield and Purity : By precisely tracking the reaction progress, endpoints can be accurately determined, preventing over- or under-reaction and the formation of impurities. researchgate.net

Enhanced Safety : Real-time monitoring can detect process deviations, allowing for immediate corrective action.

Accelerated Process Development : Kinetic data obtained through in-line monitoring can rapidly inform the optimization of reaction parameters such as temperature, pressure, and catalyst loading. numberanalytics.com

| Spectroscopic Technique | Principle | Advantages for Pyrrolidine Synthesis Monitoring | Limitations |

|---|---|---|---|

| Near-Infrared (NIR) | Measures overtones and combination bands of molecular vibrations. academie-sciences.fr | Non-destructive, suitable for in-line fiber-optic probes, can penetrate slurries. researchgate.net | Complex spectra with overlapping bands, requires chemometric modeling. researchgate.net |

| Mid-Infrared (MIR/FTIR-ATR) | Measures fundamental molecular vibrations, providing a chemical fingerprint. mdpi.com | Highly specific, provides detailed structural information, good for identifying functional groups. mdpi.com | Water absorption can be a strong interference; ATR probes have limited penetration depth. |

| Raman Spectroscopy | Measures inelastic scattering of light from molecular vibrations. mdpi.com | Excellent for aqueous systems (water is a weak Raman scatterer), provides structural information, non-invasive. mdpi.com | Fluorescence from impurities can interfere, weaker signal than IR absorption. |

| Fluorescence Spectroscopy | Measures emission from excited electronic states. mdpi.com | Extremely sensitive, can detect trace amounts of fluorescent species (e.g., catalysts, intermediates). nih.gov | Limited to reactions involving fluorescent molecules, sensitive to environmental changes (pH, temperature). mdpi.com |

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Planning

The chiral di-substituted pyrrolidine core.

The primary and secondary alcohol functional groups.

The N-benzyl protecting group.

Potential in Supramolecular Chemistry and Self-Assembly

The unique structural and stereochemical features of this compound make it a compelling candidate for exploration in supramolecular chemistry and molecular self-assembly. Supramolecular chemistry focuses on systems composed of multiple molecular components held together by reversible, non-covalent interactions. nih.gov The ability of molecules to spontaneously organize into complex, ordered architectures is fundamental to creating novel functional materials. sciencedaily.com

The potential of this compound in this field stems from three key molecular characteristics:

Hydrogen Bonding Capabilities : The molecule possesses multiple sites for hydrogen bonding, which is a primary driving force in self-assembly. nih.govnih.gov The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, while the tertiary amine nitrogen atom within the pyrrolidine ring can function as a hydrogen bond acceptor. nih.govmdpi.com These interactions could direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks, similar to how hydrogen bonds dictate the structure of co-crystals and polymer complexes. nih.gov

π-π Stacking Interactions : The presence of the benzyl (B1604629) group introduces an aromatic ring, which can participate in π-π stacking. nih.govnih.gov This non-covalent interaction, arising from the overlap of p-orbitals in conjugated systems, is a significant factor in stabilizing supramolecular structures. nih.govresearchgate.net In a self-assembled structure, these aromatic rings could stack in a parallel-displaced or T-shaped fashion, providing additional stability and structural definition to the resulting assembly. youtube.com The interplay between hydrogen bonding and π-π stacking can lead to the formation of robust and complex supramolecular frameworks. rsc.org

Inherent Chirality : As a chiral molecule, this compound can be used to build chiral supramolecular architectures. The transfer of chirality from the molecular level to the macroscopic level is a critical area of research, with applications in asymmetric catalysis, chiral sensing, and materials science. mdpi.comnih.gov The defined stereochemistry of the hydroxyl and hydroxymethyl groups would impose a specific spatial directionality on the intermolecular interactions, potentially guiding the formation of helical or other complex chiral superstructures. nih.gov

While the direct use of this compound in supramolecular applications is an unexplored avenue, its combination of hydrogen bonding sites, an aromatic moiety, and stereochemical complexity provides a strong rationale for future investigation. Computational tools, including molecular dynamics simulations, could be employed to predict its self-assembly behavior and guide the design of novel, functional materials based on this versatile pyrrolidine scaffold. nih.govmdpi.com

Q & A

Basic: What experimental design strategies optimize the synthesis of 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol to maximize yield and purity?

Answer:

Statistical Design of Experiments (DoE) is critical for optimizing synthetic routes. Key parameters include:

- Reagent stoichiometry : Systematic variation of benzylating agents and hydroxylation precursors.

- Temperature control : Maintaining reaction temperatures between 20–25°C to avoid side reactions (e.g., epimerization) .

- Catalyst screening : Testing chiral catalysts for enantioselectivity, particularly for stereochemical fidelity at the pyrrolidin-3-ol core .

Table 1: Example DoE Parameters for Synthesis Optimization

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Reaction Temperature | 15–35°C | 25°C |

| Benzyl Chloride Equiv | 1.0–2.5 | 1.8 |

| Solvent | THF, DCM, EtOH | THF (anhydrous) |

Reference methodologies from chemical engineering design (e.g., membrane separation for purification) and reactor scalability principles .

Basic: Which analytical techniques are validated for characterizing hydroxyl and benzyl functional groups in this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm benzyl group substitution patterns and hydroxymethyl (-CHOH) integration .

- HPLC-UV : Use C18 monolithic columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO) and rule out byproducts .

Critical Note: Cross-validate results with NIST reference data for hydroxypyrrolidine derivatives to ensure accuracy .

Basic: What safety protocols are essential for handling this compound given its health hazards?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles (Irritant Risk Code: Xi ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (Health Hazard Code: H319/H335 ).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Meta-Analysis Framework : Use statistical tools to assess variability in assay conditions (e.g., cell lines, solvent carriers) .

- Chirality Verification : Confirm stereochemical purity via chiral HPLC, as enantiomers (e.g., (R)- vs. (S)-forms) may exhibit divergent bioactivity .

- Dose-Response Curves : Replicate studies with standardized concentrations (IC values) to isolate structure-activity relationships .

Example: Discrepancies in cytotoxicity data may arise from impurities in the hydroxymethyl group; re-purify via recrystallization (mp 95°C ).

Advanced: What enantioselective strategies are effective for synthesizing chiral this compound?

Answer:

- Asymmetric Catalysis : Employ Noyori-type catalysts for dynamic kinetic resolution of the pyrrolidin-3-ol core .

- Chiral Auxiliaries : Use (S)-proline derivatives to induce stereoselectivity during benzylation .

- Crystallization-Induced Diastereomer Resolution : Separate enantiomers via diastereomeric salt formation with tartaric acid .

Table 2: Enantiomeric Excess (ee) Optimization

| Method | ee Achieved | Key Parameter |

|---|---|---|

| Chiral Catalyst | 92% | 0.5 mol% Ru-BINAP |

| Enzymatic Resolution | 85% | Lipase B, 30°C |

Advanced: How can computational modeling predict reactivity in novel reaction environments?

Answer:

- DFT Calculations : Model transition states for nucleophilic attacks at the hydroxymethyl group to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

- Retrosynthesis Tools : Use databases like Reaxys to propose novel routes (e.g., reductive amination of ketone intermediates) .

Case Study: Virtual screening identified THF as superior to DCM for minimizing epimerization, validated experimentally .

Advanced: What methodologies address stability challenges during long-term storage?

Answer:

- Lyophilization : Stabilize the compound as a lyophilized powder under argon to prevent hygroscopic degradation .

- Accelerated Stability Testing : Use Arrhenius models (40°C/75% RH for 6 months) to predict shelf-life .

- Container Selection : Store in amber glass with PTFE-lined caps to avoid light/oxygen exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.